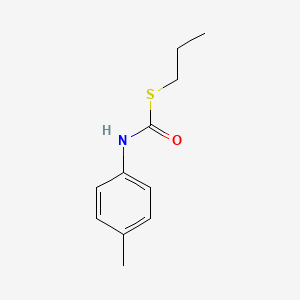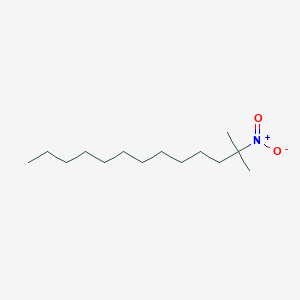
5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-(5-etil-2-imino-4,6-dioxohexahidro-5-pirimidinil)pentanoico es un compuesto orgánico complejo con la fórmula molecular C11H17N3O4 y un peso molecular de 255.276 g/mol Este compuesto es notable por su estructura única, que incluye un anillo de pirimidina fusionado con una cadena de ácido pentanoico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-(5-etil-2-imino-4,6-dioxohexahidro-5-pirimidinil)pentanoico generalmente implica reacciones orgánicas de varios pasos. . Las condiciones de reacción a menudo requieren temperaturas controladas, niveles de pH específicos y el uso de catalizadores para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y la seguridad. Las técnicas avanzadas como los reactores de flujo continuo y la síntesis automatizada se pueden utilizar para mejorar las tasas de producción y mantener una calidad constante .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-(5-etil-2-imino-4,6-dioxohexahidro-5-pirimidinil)pentanoico sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos imino y oxo, lo que lleva a la formación de aminas y alcoholes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y alcoholes. Las reacciones generalmente requieren condiciones específicas, como temperaturas controladas, atmósferas inertes y solventes adecuados para lograr los productos deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones varían según el tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, la reducción puede producir aminas y las reacciones de sustitución pueden dar como resultado varios derivados de pirimidina sustituidos .
Aplicaciones Científicas De Investigación
El ácido 5-(5-etil-2-imino-4,6-dioxohexahidro-5-pirimidinil)pentanoico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición de enzimas y la unión a receptores.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos para tratar diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 5-(5-etil-2-imino-4,6-dioxohexahidro-5-pirimidinil)pentanoico implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo, impidiendo el acceso del sustrato. También puede interactuar con receptores, modulando su actividad e influenciando las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen:
- Ácido 5-(5-(acetilamino)-2-imino-4,6-dioxohexahidro-5-pirimidinil)pentanoico
- Ácido 5-(2-imino-5-metil-4,6-dioxohexahidro-5-pirimidinil)pentanoico
- Ácido 5-(2-amino-4,6-dihidroxi-5-pirimidinil)pentanoico
Unicidad
Lo que diferencia al ácido 5-(5-etil-2-imino-4,6-dioxohexahidro-5-pirimidinil)pentanoico de estos compuestos similares es su sustitución específica de etilo en el anillo de pirimidina.
Propiedades
Número CAS |
60588-13-8 |
|---|---|
Fórmula molecular |
C11H17N3O4 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
5-(2-amino-5-ethyl-4,6-dioxo-1H-pyrimidin-5-yl)pentanoic acid |
InChI |
InChI=1S/C11H17N3O4/c1-2-11(6-4-3-5-7(15)16)8(17)13-10(12)14-9(11)18/h2-6H2,1H3,(H,15,16)(H3,12,13,14,17,18) |
Clave InChI |
RAGKYFUWLRWEBF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=NC1=O)N)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)



